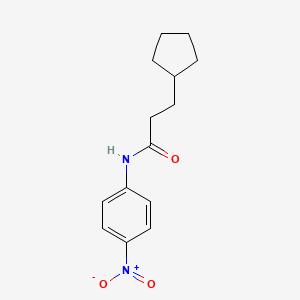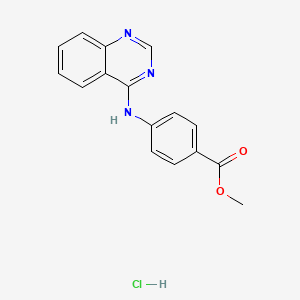
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea typically involves the reaction of 2-methoxybenzylamine with 4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
2-methoxybenzylamine+4-methylphenyl isocyanate→N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea
Industrial Production Methods
On an industrial scale, the production of N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the urea moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl and methylphenyl groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(2-methoxybenzyl)-N’-(4-chlorophenyl)urea
- N-(2-methoxybenzyl)-N’-(4-nitrophenyl)urea
- N-(2-methoxybenzyl)-N’-(4-fluorophenyl)urea
Uniqueness
N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as solubility and melting point, as well as its interactions with biological targets.
特性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-7-9-14(10-8-12)18-16(19)17-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEWWOBLQRIAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)
![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![1-[2-Oxo-2-(4-phenylphenyl)ethyl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B4944108.png)
![(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B4944125.png)
![1-Tert-butyl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4944127.png)
![(3-Bromophenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B4944128.png)
![(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(3-methylphenyl)methyl]piperidin-3-ol](/img/structure/B4944134.png)



![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4944156.png)
